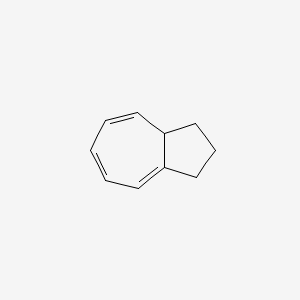

1,2,3,3A-Tetrahydroazulene

Description

Structure

3D Structure

Properties

CAS No. |

33877-87-1 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1,2,3,3a-tetrahydroazulene |

InChI |

InChI=1S/C10H12/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-6,9H,4,7-8H2 |

InChI Key |

FJIPMVPOTCVXRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC=CC=C2C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,3a Tetrahydroazulene and Its Derivatives

Strategies for 1,2,3,3A-Tetrahydroazulene Core Construction

The assembly of the hydroazulene skeleton, the fundamental ring system of natural products like guaianolide sesquiterpenes, has been approached through various innovative strategies. These methods aim to efficiently construct the fused 5,7-bicyclic system with control over stereochemistry.

Ring-Enlargement Protocols in Hydroazulene Synthesis

Ring-enlargement strategies have proven to be a powerful tool for the synthesis of medium-sized rings, which are often challenging to construct via direct cyclization methods. In the context of hydroazulene synthesis, these protocols typically involve the expansion of a more readily available smaller ring, such as a six-membered ring, to the desired seven-membered ring.

One effective approach involves the use of carbene adduct intermediates. For instance, the synthesis of 2,6-disubstituted tetrahydroazulene derivatives has been achieved through a ring-enlargement route starting from 2-indancarboxylic acid. nih.gov The process begins with the Birch reduction of the indane system to a 4,7-dihydroindane, followed by esterification. The subsequent addition of a carbene to one of the double bonds in the six-membered ring forms a tricyclic carbene adduct. This intermediate then undergoes a ring-opening reaction to furnish the cycloheptatriene (B165957), which upon rearrangement, yields the tetrahydroazulene skeleton. nih.gov This protocol is particularly useful for the construction of functionalized hydroazulene skeletons. nih.gov

| Starting Material | Key Reagents | Intermediate | Product | Ref |

| 2-Indancarboxylic acid | 1. Birch Reduction (Na, NH3, EtOH) 2. Esterification (CDI, t-BuOH, DBU) 3. Carbene Addition (e.g., from ethyl diazoacetate) 4. Ring Opening (Br2, then Et3N) | Carbene adduct of 4,7-dihydroindane ester | 2,6-Disubstituted tetrahydroazulene derivative | nih.gov |

Cycloaddition Reactions for Bicyclic Scaffold Formation

Cycloaddition reactions are atom-economical and powerful methods for the construction of cyclic systems. For the synthesis of the hydroazulene framework, various cycloaddition strategies have been employed, with [5+2] cycloadditions being particularly prominent. These reactions involve the combination of a five-atom component and a two-atom component to directly form the seven-membered ring fused to a pre-existing five-membered ring, or vice versa.

While specific examples of [5+2] cycloadditions leading directly to this compound are not extensively detailed in the provided search results, the development of new synthetic methods for the construction of the hydroazulene skeleton by a [5+2] cycloaddition reaction has been noted as a significant advancement. nih.gov These reactions offer a convergent and often stereocontrolled route to the bicyclic scaffold.

Another relevant strategy involves the use of 1,3-dipolar cycloadditions. Although not directly forming the 5,7-fused system in one step, these reactions can be used to construct five-membered heterocyclic rings which can then be further manipulated to form the hydroazulene core. For example, the Huisgen 1,3-dipolar cycloaddition of a dipolarophile with a 1,3-dipolar compound leads to five-membered heterocycles.

Electrocyclic Cascade Approaches Leading to Tetrahydroazulene Isomers

Electrocyclic reactions, which are a type of pericyclic reaction, involve the concerted cyclization of a linear π-system to form a cyclic compound with one more sigma bond and one fewer pi bond. A cascade of such reactions can, in principle, lead to the rapid assembly of complex polycyclic systems like tetrahydroazulene.

While a specific, well-established "electrocyclic cascade" for the direct synthesis of this compound is not prominently described in the provided literature, the principles of electrocyclization are fundamental to many synthetic strategies. For instance, a cis-dienone can undergo a facile 6π-electrocyclization. Tandem reactions involving pericyclic steps are powerful strategies for synthesizing complex structures.

A hypothetical electrocyclic cascade to a tetrahydroazulene isomer could involve a precursor with a conjugated polyene system that, upon thermal or photochemical activation, undergoes a series of electrocyclic ring closures. The stereochemistry of the final product would be dictated by the Woodward-Hoffmann rules for electrocyclic reactions, which depend on the number of π-electrons involved and whether the reaction is conducted under thermal or photochemical conditions. For a 4π electron system, thermal conditions lead to a conrotatory ring closure, while photochemical conditions result in a disrotatory closure.

Regioselective Derivatization of this compound Frameworks

The ability to selectively introduce functional groups onto the tetrahydroazulene skeleton is crucial for the development of new molecules with tailored properties. Regioselective derivatization allows for the fine-tuning of electronic, optical, and biological activities.

Synthesis of Functionalized Hydroazulene Skeletons

The synthesis of functionalized hydroazulene skeletons can be achieved by carrying functional groups through the synthetic sequence or by derivatizing the pre-formed core. The ring-enlargement protocol described in section 2.1.1 is an example of a method that allows for the construction of functionalized hydroazulenes, such as those with carboxylic acid ester groups at specific positions. nih.gov

Another approach involves the functionalization of a related dihydroazulene (B1262493) intermediate. For example, the racemic 3,8a-dihydroazulene can be treated with singlet oxygen to introduce oxygen functionalities in a highly diastereoselective manner. rsc.org The resulting polycyclic compound can be further converted to a dione or a diepoxide, demonstrating the potential for stereocontrolled functionalization. rsc.org

| Hydroazulene Precursor | Reagent | Product | Key Feature | Ref |

| 3,8a-Dihydroazulene | Singlet Oxygen (¹O₂) | Polycyclic oxygenated hydroazulene | Highly diastereoselective functionalization | rsc.org |

| 4,7-Dihydro-2-indancarboxylic acid ester | Carbene; Br₂; Et₃N | 2,6-Disubstituted tetrahydroazulene | Introduction of substituents via ring-enlargement | nih.gov |

Introduction of Substituents for Property Modulation

The introduction of specific substituents onto the hydroazulene framework can significantly modulate its properties. This is particularly relevant in the context of developing molecular switches, where the energy storage capacity and the thermal back-reaction barrier are key parameters.

A theoretical investigation into the effects of substituents on the dihydroazulene/vinylheptafulvene photoswitch system has provided valuable insights. By placing electron-withdrawing and electron-donating groups on the dihydroazulene structure, it is possible to tune the energy difference between the dihydroazulene and vinylheptafulvene isomers. This study performed extensive electronic structure calculations using density functional theory to establish design rules for increasing the energy storage capacity of the photoswitch. Furthermore, the activation energy for the thermally induced vinylheptafulvene to dihydroazulene conversion was found to be dependent on the substitution pattern, which is crucial for controlling the energy storage time.

The study also examined the optical properties of selected candidate systems to understand how sensitive the absorption maxima are to functionalization. This knowledge is vital for designing photoswitches that can be activated by specific wavelengths of light.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric approaches in terms of efficiency, atom economy, and the ability to induce stereoselectivity. In the context of this compound synthesis, both metal-based catalysts and small organic molecules (organocatalysts) have proven to be powerful tools for constructing the requisite seven-membered ring fused to a five-membered ring.

Metal-Catalyzed Transformations in Hydroazulene Formation

Transition metal catalysis has been instrumental in the development of novel cycloaddition and cyclization strategies for the synthesis of hydroazulene skeletons. Rhodium catalysts, in particular, have demonstrated remarkable versatility in promoting intramolecular reactions that lead to the formation of the seven-membered ring characteristic of the azulene (B44059) core.

One prominent strategy involves the rhodium(II)-catalyzed intramolecular reaction of diazocarbonyl compounds. For instance, the use of rhodium(II) acetate (Rh₂(OAc)₄) can effectively catalyze the decomposition of a diazo group to form a rhodium carbene intermediate. This highly reactive species can then undergo a variety of transformations, including cyclopropanation followed by ring-opening or direct C-H insertion, to construct the bicyclic hydroazulene framework. While specific examples leading directly to this compound are not extensively detailed in readily available literature, the general principle has been applied to the synthesis of various polycyclic systems containing seven-membered rings. nih.govnih.govresearchgate.net

Another powerful metal-catalyzed approach is the intramolecular [5+2] cycloaddition of vinylcyclopropanes (VCPs) with π-systems like alkenes or alkynes. wikipedia.org Rhodium(I) complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or cationic rhodium species, are effective in catalyzing these transformations. The reaction proceeds through the oxidative addition of the rhodium catalyst to the cyclopropane ring, followed by insertion of the tethered π-system and reductive elimination to furnish the seven-membered ring. A related and highly relevant transformation is the rhodium(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide (CO), which provides an efficient route to bicyclic systems containing an eight-membered ring that can be precursors to hydroazulenes. pku.edu.cnpku.edu.cn

The following table summarizes representative metal-catalyzed transformations that are conceptually applicable to the synthesis of the hydroazulene core.

| Catalyst | Reactant Type | Reaction Type | Product Core | Ref. |

| Rh₂(OAc)₄ | α-Diazo ketone/ester | Intramolecular C-H insertion/Cyclopropanation | Hydroazulene | nih.govnih.gov |

| [Rh(CO)₂Cl]₂ | Ene-vinylcyclopropane | [5+2+1] Cycloaddition | Fused 5-8 ring system | pku.edu.cnpku.edu.cn |

| RhCl(PPh₃)₃ | Vinylcyclopropane-alkene | Intramolecular [5+2] Cycloaddition | Hydroazulene | wikipedia.org |

Organocatalytic Methodologies for Stereocontrol

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including carbocyclic frameworks. While specific applications of organocatalysis to the direct synthesis of this compound are still an evolving area of research, established organocatalytic methods for key bond-forming reactions provide a clear blueprint for achieving stereocontrol in the synthesis of hydroazulene precursors.

Proline and its derivatives are among the most widely used organocatalysts, particularly for asymmetric aldol and Michael reactions. An intramolecular aldol condensation catalyzed by L-proline or one of its derivatives could be envisioned as a key step in constructing the hydroazulene skeleton with high enantioselectivity. wikipedia.orgmdpi.comnih.govnih.govusask.ca This approach would involve the formation of an enamine intermediate from a suitable diketone precursor, which then undergoes a stereocontrolled intramolecular cyclization.

Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for a wide range of enantioselective transformations, including cycloadditions and cascade reactions. beilstein-journals.orgnih.govrsc.orgbeilstein-journals.org A CPA-catalyzed intramolecular Michael addition followed by an aldol-type cyclization could provide a powerful route to chiral hydroazulene derivatives. The bifunctional nature of CPAs, acting as both a Brønsted acid and a Lewis base, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.

The table below outlines conceptual organocatalytic approaches for the stereocontrolled synthesis of hydroazulene precursors.

| Organocatalyst Type | Key Reaction | Precursor Type | Potential Stereocontrol | Ref. |

| Proline/Proline Derivatives | Intramolecular Aldol Condensation | Diketone/Aldehyde-ketone | Enantioselective | wikipedia.orgmdpi.comnih.gov |

| Chiral Phosphoric Acids | Intramolecular Michael Addition/Cascade | Enone with nucleophilic tether | Enantio- and Diastereoselective | beilstein-journals.orgnih.govresearchgate.netnih.govmdpi.comrsc.orgsemanticscholar.org |

| Chiral Amines (e.g., MacMillan catalysts) | Intramolecular Michael Addition | α,β-Unsaturated aldehyde/ketone | Enantioselective | nih.govmdpi.comrsc.orgsemanticscholar.org |

Mechanistic Investigations of Reactions Involving 1,2,3,3a Tetrahydroazulene

Elucidation of Reaction Pathways Involving 1,2,3,3A-Tetrahydroazulene Isomers

The construction and functionalization of the tetrahydroazulene core can be achieved through various reaction pathways. Understanding the mechanisms of these reactions allows for greater control over product formation and stereochemistry.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which involves the 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org This reaction is typically catalyzed by a protic or Lewis acid, which promotes the formation of the key cationic intermediate from a divinyl ketone precursor. wikipedia.org The mechanism proceeds through a conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules for thermal 4π-electron systems, to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton yields the α,β-unsaturated cyclopentenone product. wikipedia.org

While the Nazarov cyclization is a cornerstone in the synthesis of five-membered rings, its direct application to form the this compound skeleton is not extensively documented in the literature. However, the principles of this reaction are relevant to the construction of the five-membered ring within the hydroazulene framework. The regiochemistry of the elimination step can be a challenge, but modern variants of the reaction, such as silicon-directed Nazarov cyclizations, offer greater control. wikipedia.org In these cases, a silyl (B83357) group directs the elimination step, leading to a single regioisomer. organic-chemistry.org

Table 1: Overview of Nazarov Cyclization Variants

| Variant | Key Feature | Advantage |

|---|---|---|

| Classical | Protic or Lewis acid catalyst | Simplicity |

| Silicon-Directed | Use of a silyl-substituted divinyl ketone | High regioselectivity |

| Polarization | Electron-donating or -withdrawing groups to control cation stability | Improved regioselectivity |

| Interrupted | Trapping of the oxyallyl cation intermediate | Access to functionalized cyclopentanes |

The development of asymmetric Nazarov cyclizations, using chiral auxiliaries or catalysts, has enabled the enantioselective synthesis of cyclopentenones. nih.gov This is particularly relevant for the synthesis of chiral molecules like this compound, which possesses a stereocenter at the 3a position.

The Shapiro reaction provides a route to convert ketones into alkenes through the decomposition of a tosylhydrazone intermediate. semanticscholar.org The reaction typically employs two equivalents of an organolithium reagent to deprotonate the hydrazone, leading to the formation of a vinyllithium (B1195746) species after the extrusion of nitrogen gas and the tosyl group. semanticscholar.org These vinyllithium intermediates are versatile and can be quenched with electrophiles to introduce a variety of functional groups.

There is limited specific information in the scientific literature regarding the application of the Shapiro reaction for the derivatization of this compound or its direct precursors. However, the reaction's ability to generate a carbon-carbon double bond from a ketone functionality presents a potential, though underexplored, strategy for introducing unsaturation into the tetrahydroazulene skeleton. For instance, a ketone at a suitable position on the seven-membered ring could theoretically be converted into an alkene, providing a handle for further functionalization. The Shapiro reaction has been used to synthesize substituted 1,3-dienes from ketones, which could be a potential route for creating diene systems within a hydroazulene framework. semanticscholar.org

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening reaction. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat (thermal) or light (photochemical).

In the context of tetrahydroazulene synthesis, a thermal disrotatory electrocyclic ring opening has been reported as a key step in the formation of a 2,6-disubstituted 1,2,3,4-tetrahydroazulene derivative. nih.gov This process involves the conversion of a bicyclic intermediate to a cycloheptatriene (B165957) system, which then rearranges to the final tetrahydroazulene structure. nih.gov For a thermal reaction involving 6π electrons (as in a hexatriene system), the Woodward-Hoffmann rules predict a disrotatory ring closure/opening. Conversely, a photochemical 6π electrocyclization would proceed via a conrotatory pathway.

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Stereochemical Mode |

|---|---|---|

| 4n (e.g., 4, 8) | Thermal | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical | Disrotatory |

| 4n+2 (e.g., 2, 6, 10) | Thermal | Disrotatory |

These principles are fundamental to understanding and predicting the stereochemistry of interconversions between different isomers of tetrahydroazulenes and related polycyclic systems.

Advanced Spectroscopic and Crystallographic Characterization in Research

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Spectroscopic methods are indispensable tools for probing the structural and electronic characteristics of 1,2,3,3a-tetrahydroazulene. ontosight.ai Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information, painting a comprehensive picture of the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry and observing dynamic processes in molecules like this compound. nih.govlibretexts.org The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei, which is dictated by the molecule's symmetry. thieme-connect.de For instance, in substituted tetrahydroazulenes, the integration values of the proton signals can reveal the number of protons in different parts of the molecule, such as the seven-membered ring versus the side chains. researchgate.net

The chemical shifts of protons in the tetrahydroazulene skeleton are influenced by the electronic environment. researchgate.net For example, protons on the aromatic portion of the molecule will exhibit different chemical shifts compared to those on the saturated parts. Furthermore, the coupling patterns between adjacent protons provide valuable information about the connectivity and dihedral angles between them, which is crucial for assigning the relative stereochemistry of the molecule. Dynamic processes, such as ring-flipping or conformational changes, can also be studied using variable-temperature NMR experiments, where changes in the spectra can indicate the presence of different conformers in equilibrium.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. youtube.com The absorption of infrared radiation excites specific vibrational modes within the molecule, such as stretching and bending of bonds. rsc.org For this compound, characteristic IR absorption bands can be assigned to the vibrations of its constituent functional groups.

For example, the C-H stretching vibrations of the aromatic part of the molecule will appear at different frequencies than those of the saturated aliphatic portions. youtube.com The presence of double bonds in the seven-membered ring will also give rise to characteristic C=C stretching vibrations. s-a-s.org IR spectroscopy is also a valuable tool for monitoring chemical reactions. For instance, during the synthesis of azulene (B44059) derivatives, the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum can be used to follow the progress of the reaction. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Photoisomerization Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. wikipedia.orgtechnologynetworks.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.orglibretexts.orgkhanacademy.org The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

In this compound, the presence of the conjugated π-system in the seven-membered ring gives rise to characteristic π → π* transitions in the UV-Vis spectrum. wikipedia.orglibretexts.org The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. For instance, extending the conjugation of the π-system generally leads to a red-shift (longer wavelength) of the absorption maximum. libretexts.org

UV-Vis spectroscopy is also instrumental in studying photoisomerization processes. researchgate.net By irradiating a sample with light of a specific wavelength, it is possible to induce a change in the molecule's isomeric form. This change can be monitored by observing the corresponding changes in the UV-Vis absorption spectrum. For example, the conversion between E and Z isomers of a molecule can be followed by the appearance and disappearance of their respective absorption bands. researchgate.net

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is a powerful technique that provides a definitive, three-dimensional model of a molecule's structure in the solid state. nih.govyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined. mdpi.com This information is invaluable for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Tautomeric Studies

The fused ring system of this compound can adopt different conformations. X-ray crystallography allows for the precise determination of the preferred conformation in the solid state. nih.gov For example, in disubstituted cyclohexanes, which share some structural similarities with the saturated portion of tetrahydroazulene, the chair conformation is generally preferred, and substituents tend to occupy equatorial positions to minimize steric strain. libretexts.orglibretexts.org Similar principles can be applied to understand the conformational preferences of the tetrahydroazulene skeleton.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is another phenomenon that can be investigated using X-ray crystallography. wikipedia.orgyoutube.comyoutube.comyoutube.com By determining the precise location of hydrogen atoms, it is possible to identify the dominant tautomeric form present in the crystal structure.

Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as solid-state packing, is governed by intermolecular interactions. youtube.comyoutube.comyoutube.com These interactions, which include hydrogen bonds and van der Waals forces, play a crucial role in determining the physical properties of the crystal. chemrxiv.orgrsc.orgnih.govresearchgate.net X-ray crystallography provides detailed information about these interactions, such as the distances and angles between neighboring molecules. researchgate.netresearchgate.net

Understanding the solid-state packing is essential for crystal engineering, where the goal is to design materials with specific properties by controlling the arrangement of molecules in the crystal. mdpi.com The analysis of intermolecular interactions in the crystal structure of this compound and its derivatives can provide insights into how these molecules self-assemble in the solid state.

Computational Chemistry and Theoretical Modeling of 1,2,3,3a Tetrahydroazulene

Quantum Chemical Investigations of 1,2,3,3A-Tetrahydroazulene and its Analogues

Quantum chemical investigations are fundamental to understanding the electronic structure and behavior of molecules. For the this compound system, these studies often focus on its aromatic parent, azulene (B44059), and related derivatives to elucidate key chemical principles.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules, offering a balance between accuracy and computational cost. youtube.comnih.gov Studies on azulene, the aromatic precursor to this compound, and its analogues reveal important details about their ground state properties.

DFT calculations, along with other ab initio methods, have been used to determine the most stable geometric structures of azulene. Depending on the level of theory, azulene's ground state symmetry is predicted to be either C₂ᵥ or Cₛ. cdnsciencepub.comresearchgate.net DFT and MP2 calculations tend to favor the C₂ᵥ symmetry. researchgate.net

The stability of various substituted azulene analogues has also been a subject of theoretical investigation. For instance, in aza-azulenes (where carbon atoms are replaced by nitrogen), the position of the nitrogen atoms significantly affects the molecule's stability. DFT calculations show that the stability generally decreases when nitrogen atoms are in close proximity to each other. researchgate.net Similarly, for azulenequinones, DFT calculations with the 6-31G basis set have identified the 1,5- and 1,7-isomers as the most stable. cdnsciencepub.comresearchgate.net

Table 1: Calculated Relative Stabilities of Aza-Azulene Analogues This table illustrates the effect of nitrogen atom positioning on the stability of aza-analogues of azulene, as determined by computational methods.

| Compound Series | Nitrogen Position(s) | Relative Stability Trend |

| Monoaza-azulenes | In 5-membered ring | More stable |

| In 7-membered ring | Less stable | |

| Diaza-azulenes | Separated N atoms | More stable |

| Adjacent N atoms | Less stable |

This table is a qualitative representation based on findings that stability is decreased with close proximity of nitrogen atoms. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. uci.eduyoutube.com Analyzing these orbitals provides a deep understanding of a molecule's electronic structure and bonding.

For azulene and its analogues, MO analysis is crucial for understanding their aromaticity and reactivity. The distribution and energy of the π-molecular orbitals are of particular interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. youtube.com The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity.

Computational methods can calculate the energies of these orbitals and visualize their shapes. youtube.com For example, in a study on a binuclear Gd(III) complex involving 1,10-phenanthroline, DFT calculations showed that the HOMO electron densities were located on the 4-acetylphenoxyacetate ligands, while the LUMO densities were on the phenanthroline ligand. mdpi.com

Aromaticity is a key feature of the azulene core. Nucleus-Independent Chemical Shift (NICS) is a common computational method used to quantify the aromaticity of a ring system. NICS calculations for boron-nitrogen substituted azulenes have shown that replacing carbon atoms with boron and nitrogen tends to decrease the aromaticity of the system. nih.gov

Computational chemistry is an invaluable tool for mapping out the reaction mechanisms and associated potential energy surfaces (PES). nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely pathway for a given reaction. rsc.org

For example, DFT calculations have been extensively used to study the mechanism of cycloaddition reactions, which are relevant to the synthesis and reactivity of cyclic systems like tetrahydroazulene. researchgate.net In a study of the [3+2] and [1+2] cycloaddition pathways between nitrilimines and ethene, DFT (PBE0/6-311++G(2df,pd)) calculations were used to determine the reaction barriers and exothermicities. researchgate.net The study revealed that both pathways are concerted and asynchronous and that the barrier heights are related to frontier molecular orbital interactions. researchgate.net

Such computational studies provide a detailed, step-by-step view of the chemical transformation, identifying the key structures involved and the energy changes that occur. rsc.orgresearchgate.net This understanding can guide the design of new synthetic routes and the prediction of reaction outcomes.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of electronically excited states. researchgate.netsns.it It is widely used to predict and interpret UV-Vis absorption and emission spectra. nih.govnih.gov

For azulene, TD-DFT calculations can explain its characteristic blue color. A Configuration Interaction Singles (CIS) calculation, an alternative method for studying excited states, predicted the first electronic excitation (S₀ → S₁) energy to correspond to a wavelength of 533 nm, which falls within the visible spectrum. cdnsciencepub.comresearchgate.net

TD-DFT has been applied to study the electronic spectra of various complex molecules. For instance, in a study of triple-stranded titanium(IV) complexes, TD-DFT calculations using the B3LYP functional were able to identify the nature of the electronic transitions, classifying them as ligand-to-metal charge transfer (LMCT) or ligand-to-ligand charge transfer (LLCT) based on the molecular orbitals involved. nih.gov However, it is noted that the accuracy of TD-DFT can be challenged by certain types of molecules, such as those with significant charge-transfer character, and results should be interpreted with care. nih.gov

Table 2: Representative Calculated Electronic Transitions for Analogous Systems This table shows examples of how TD-DFT is used to assign the character of electronic transitions observed in UV-Vis spectra.

| System | Transition Energy | Assigned Character |

| Azulene | S₀ → S₁ (~533 nm) | π → π* |

| Ti(IV) Helicate | Low Energy Band | Ligand-to-Metal Charge Transfer (LMCT) |

| Ti(IV) Helicate | High Energy Band | Ligand-to-Ligand Charge Transfer (LLCT) |

Data for Azulene is from CIS calculations cdnsciencepub.comresearchgate.net and for the Ti(IV) helicate is from TD-DFT calculations nih.gov.

Molecular Dynamics Simulations for Dynamic Chemical Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a system.

In the context of molecules like this compound, MD simulations can be used to explore their behavior in different environments, such as in solution or in a biological system. For example, MD simulations are used to investigate the stability of a ligand bound to a protein's active site. ajchem-a.com By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the course of a simulation, researchers can assess the stability of the complex and the flexibility of different parts of the molecule. ajchem-a.com

MD simulations are also powerful for studying intermolecular forces. Radial distribution functions (RDFs) can be calculated from MD trajectories to determine the probability of finding one atom at a certain distance from another. scispace.com This analysis is used to identify and characterize non-covalent interactions such as hydrogen bonds and van der Waals forces, which are crucial in the formation of molecular crystals and complexes. scispace.com

In Silico Design and Predictive Modeling for Novel Derivatives

In silico design refers to the use of computational methods to design and evaluate new molecules with desired properties before they are synthesized in the lab. This approach accelerates the discovery process for new drugs, catalysts, and materials. ajchem-a.comnih.gov

The process often involves creating a library of virtual compounds based on a core scaffold, such as tetrahydroazulene, and then using computational tools to predict their properties. For example, novel derivatives can be designed and then subjected to molecular docking simulations to predict their binding affinity to a specific biological target, like an enzyme. nih.gov This was demonstrated in the design of novel tetrahydropyridine (B1245486) derivatives as potential monoamine oxidase (MAO) inhibitors, where docking studies predicted the binding interactions within the enzyme's active site. nih.gov

Furthermore, in silico methods are used to predict ADME (Absorption, Distribution, Metabolism, and Elimination) properties of potential drug candidates. ajchem-a.com By identifying promising candidates computationally, researchers can focus their synthetic efforts on the molecules most likely to succeed, saving time and resources.

Advanced Materials Science Applications and Functional Integration

Photochromic and Thermochromic Applications of 1,2,3,3A-Tetrahydroazulene Systems

The most prominent application of the tetrahydroazulene core lies in the field of photochromism, specifically in the form of dihydroazulene (B1262493)/vinylheptafulvene (DHA/VHF) systems. These molecules act as T-type photoswitches, meaning they can be converted from a thermally stable form to a metastable isomer with light, and the reverse process occurs with heat.

The fundamental switching mechanism involves the photoinduced electrocyclic ring-opening of a dihydroazulene (DHA) derivative, which possesses the core this compound structure, to form a colored vinylheptafulvene (VHF) isomer. nih.gov Upon irradiation with UV light, the colorless or pale-yellow DHA undergoes a 10π-electrocyclic reaction to open the five-membered ring, creating the highly conjugated, and thus colored, VHF structure. frontiersin.org This process is reversible; the VHF isomer reverts to the more thermodynamically stable DHA form upon heating. nih.govfrontiersin.org

The VHF isomer exists as two conformers, s-cis and s-trans, which are in equilibrium. The photochemically generated s-cis conformer is noted to be comparatively more stable than the s-trans conformer. semanticscholar.org This photo- and thermochromic behavior makes the DHA/VHF system a robust molecular switch, attractive for applications such as data storage and solar energy storage. nih.govresearchgate.net

The optical and thermal properties of DHA/VHF photoswitches can be precisely tuned by making structural modifications to the tetrahydroazulene scaffold. semanticscholar.org Attaching different functional groups to the five- or seven-membered rings significantly alters the electronic characteristics of the molecule, thereby affecting the absorption spectra of the isomers and the rate of the thermal back-reaction. semanticscholar.orguni-heidelberg.de

Computational studies and experimental syntheses have shown that the position and nature of substituents on the seven-membered ring have a substantial effect on the electronic properties. semanticscholar.orgacs.org For example, electron-donating groups (EDGs) generally cause a red shift (a shift to longer wavelengths) in the absorption spectrum of the VHF isomer, while electron-withdrawing groups (EWGs) tend to cause a blue shift (a shift to shorter wavelengths). semanticscholar.org

The stability of the VHF isomer, and thus the rate of the thermal ring-closure, is also highly dependent on these modifications. This tunability is crucial for designing switches for specific applications, such as molecular solar thermal systems where long-term stability of the high-energy VHF isomer is required for energy storage. rsc.orgresearchgate.net

Below is a data table summarizing the calculated effects of various substituents at different positions on the VHF absorption maximum (λmax).

| Position | Substituent | Calculated λmax of VHF (nm) | Shift vs. Parent (nm) |

|---|---|---|---|

| - | -H (Parent) | 420 | - |

| 8 | -NH2 | 468 | +48 |

| 6 | -NH2 | 464 | +44 |

| 4 | -NH2 | 452 | +32 |

| 8 | -OH | 427 | +7 |

| 6 | -OH | 441 | +21 |

| 8a | -F | 411 | -9 |

| 8 | -F | 409 | -11 |

Data derived from computational studies presented in scientific literature. The parent compound is a reference dihydroazulene structure. The shifts indicate the change in the wavelength of maximum absorption upon substitution.

While DHA/VHF systems switch efficiently in solution, achieving this function in the solid state presents significant challenges. The large structural change between the closed DHA and the open VHF isomers is often sterically hindered in a rigid crystal lattice, drastically reducing switching efficiency compared to that in solution. frontiersin.org

To overcome this limitation, researchers have explored incorporating DHA photoswitches into more accommodating solid-state environments. One successful approach involves using Metal-Organic Frameworks (MOFs) as host matrices. frontiersin.org When DHA is embedded as a guest molecule within the pores of a MOF, it can exhibit T-type photochromism upon light irradiation. The switching behavior and the thermal stability of the VHF state are strongly dependent on the specific MOF host used, demonstrating that the pore environment plays a crucial role. frontiersin.org This hybrid approach provides a pathway to designing functional solid-state photochromic materials with tunable properties. frontiersin.org

Integration into Advanced Functional Materials

Beyond their photochromic applications, derivatives of tetrahydroazulene, particularly hydroazulenes, are being integrated into other classes of advanced materials, leveraging their unique stereochemistry and structural properties.

The development of functionalized dihydroazulene photoswitches has paved the way for their use as functional units in molecular electronics. nih.govrsc.orgnih.gov The ability to reversibly switch between two distinct states (DHA and VHF) with different electronic properties and conductances is a key feature for creating molecular-scale electronic components. rsc.orgacs.org Synthetic strategies have been developed to incorporate anchoring groups, such as thioacetates, onto the DHA scaffold, allowing them to be interfaced with metal electrodes for molecular electronics applications. acs.org While the focus has been on the switching properties for molecular-level devices, the broader application of tetrahydroazulene-based systems as bulk organic semiconductors or in photoconductive thin films is a less explored area.

The hydroazulene (including perhydroazulene, the fully saturated form) skeleton has been successfully used as a core unit to create a new class of liquid-crystalline (LC) materials. nih.gov For a molecule to exhibit liquid-crystalline behavior, a degree of structural linearity is often required. By introducing terminal groups in a trans- or anti-fashion on the hydroazulene core, molecules with the necessary linearity can be synthesized. nih.gov

These novel materials predominantly exhibit smectic (Sm) and, in some cases, nematic (N) liquid crystal phases. nih.gov The mesomorphic behavior is highly dependent on the stereochemistry of the core system. Research has shown that isomers with only trans-positioned terminal groups are the ones that display these smectic and nematic phases. nih.gov The perhydroazulene moiety has been shown to be a viable replacement for commonly used cyclohexyl units in liquid crystal design. nih.gov

The table below details the phase transition temperatures for a selection of synthesized perhydroazulene-based liquid crystals.

| Compound | R Group | Phase Transitions (°C) | Nematic Range (°C) |

|---|---|---|---|

| HAZ-1 | Propyl | Cr 36 N 88 I | 52 |

| HAZ-2 | Pentyl | Cr 32 N 83 I | 51 |

| HAZ-3 | - | Cr 59 SmB 125 I | - |

| HAZ-4 | - | Cr 82 (SmB 78) I | - |

Phase notations: Cr = Crystalline, N = Nematic, SmB = Smectic B, I = Isotropic. Data sourced from studies on perhydroazulene derivatives. Parentheses indicate a monotropic transition (observed on cooling only).

Energy Storage Applications: Molecular Solar Thermal (MOST) Systems

Molecular Solar Thermal (MOST) systems are a promising technology for harvesting and storing solar energy in the chemical bonds of molecules. chalmers.se The core of a MOST system is a photochromic molecule that can be converted to a high-energy, metastable isomer upon exposure to sunlight. This energy can then be stored for an extended period and released as heat on demand. chalmers.se

The dihydroazulene/vinylheptafulvene (DHA/VHF) system is a prime candidate for MOST applications. chalmers.se Upon absorbing a photon, the DHA molecule undergoes an electrocyclic ring-opening reaction to form the higher-energy VHF isomer. mdpi.com This process effectively stores solar energy in the chemical bonds of the VHF molecule. The stored energy can be released through a thermally or catalytically triggered back-reaction to the DHA form. d-nb.info

Table 2: Key Parameters of Dihydroazulene-based MOST Systems

| Parameter | Description | Significance |

| Energy Storage Density | The amount of energy stored per unit mass or volume of the material. | A high energy density is crucial for practical applications. |

| Quantum Yield of Photoisomerization | The efficiency of the conversion from the low-energy to the high-energy isomer upon light absorption. | A high quantum yield maximizes the energy storage capacity. mdpi.com |

| Half-life of the Metastable Isomer | The time it takes for half of the high-energy isomer to revert to the low-energy form. | A long half-life is essential for long-term energy storage. |

| Solar Spectrum Match | The overlap between the absorption spectrum of the molecule and the solar spectrum. | A good match ensures efficient harvesting of solar energy. |

This table is compiled from general requirements for MOST systems and data on DHA derivatives. chalmers.semdpi.comd-nb.info

Research on DHA derivatives for MOST systems has demonstrated their robustness, with the ability to undergo multiple energy storage and release cycles with minimal degradation. d-nb.info The performance of these systems can be influenced by factors such as the solvent used and the specific functional groups attached to the DHA core. d-nb.info Device prototypes have shown the potential of DHA-based systems for solar energy storage, although efficiencies are still an area of active research and optimization. d-nb.info

While the detailed performance of this compound itself within a MOST system has not been specifically reported, its structural similarity to other studied dihydroazulenes suggests it would exhibit the fundamental photochromic behavior necessary for such applications. Further research into the synthesis and characterization of this specific isomer would be valuable for exploring its full potential in the field of solar energy storage.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes for Scalable Production

To facilitate the widespread use of 1,2,3,3A-tetrahydroazulene and its derivatives, the development of efficient and scalable synthetic methods is crucial. While traditional syntheses exist, they often face challenges related to yield, scalability, and the use of hazardous materials. nih.govthieme.deorgsyn.org Consequently, the exploration of unconventional synthetic strategies is a key area of research.

Flow Chemistry: This modern technique offers precise control over reaction conditions such as temperature and pressure, leading to enhanced yields, improved safety, and more straightforward scalability compared to traditional batch methods. youtube.comchemistryviews.org The application of flow chemistry, which has been successfully used for the in-situ cracking of dicyclopentadiene (B1670491) in Diels-Alder reactions to produce related compounds, presents a promising avenue for the large-scale production of tetrahydroazulene precursors. chemistryviews.org

Novel Catalytic Systems: The development of new catalysts is another critical frontier. Metal-catalyzed reactions are instrumental in constructing the core azulene (B44059) structure. mdpi.com Research into innovative catalysts aims to improve the efficiency, selectivity, and economic viability of synthesizing the this compound skeleton. researchgate.netcardiff.ac.uk For instance, recent breakthroughs in the direct synthesis of azulene derivatives have enabled gram-scale production, a significant improvement from previous milligram-scale methods, which is a crucial step for practical applications in electronics. eurekalert.org

Gas-Phase Synthesis: Recent studies have demonstrated the gas-phase synthesis of azulene from the reaction of resonantly stabilized radicals, offering a novel, albeit less conventional, route to the core structure. nih.gov While not yet a scalable production method, this approach opens new doors for understanding the fundamental formation mechanisms of these molecules.

Table 1: Comparison of Synthetic Strategies for Azulene Derivatives

| Synthetic Strategy | Key Advantages | Primary Challenges | Relevant Research Context |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and yield. youtube.com | High initial investment, potential for reactor clogging. | Scalable synthesis of norbornadienes via in-situ cracking of dicyclopentadiene. chemistryviews.org |

| Novel Catalysis | High selectivity and efficiency. researchgate.net | Catalyst cost, stability, and susceptibility to poisoning. | Direct synthesis of 2-arylazulene on a gram-scale. eurekalert.org |

| Traditional Annelation | Well-established procedures. wikipedia.orgcapes.gov.br | Often multi-step, low overall yields, harsh conditions. | Classic syntheses starting from indane or cycloheptatriene (B165957). wikipedia.org |

Design and Discovery of Next-Generation Molecular Switches and Responsive Materials

The azulene core, present in this compound, possesses intrinsic properties that make it an excellent candidate for creating next-generation molecular switches and responsive materials. rsc.org These "smart" materials can alter their properties in response to external stimuli like light, making them suitable for a range of applications. nih.govrug.nlrug.nl

Researchers are designing new derivatives of dihydroazulene (B1262493), a related compound, to enhance their photoswitching capabilities for applications such as molecular solar thermal energy storage. mdpi.comresearchgate.net The goal is to fine-tune the molecular structure to control the energy storage time and efficiency. mdpi.comresearchgate.net By merging the azulene motif with established photochromic systems like diarylethenes and azobenzenes, scientists aim to develop novel molecules that can be switched with visible light and are responsive to protons. rsc.orgresearchgate.net

The incorporation of these azulene-based switches into polymer matrices is a particularly exciting area. nih.govcsic.es This could lead to the development of photoresponsive materials where macroscopic properties, such as shape or color, can be controlled by light, opening up possibilities for advanced actuators, sensors, and smart textiles. rug.nlnewton.ac.ukuni-due.de

Advanced In Silico Approaches for Predictive Compound Design and Property Optimization

Computational modeling has become a vital tool in chemical research, enabling the predictive design of molecules and the optimization of their properties before they are synthesized in the lab. nih.govresearchgate.netresearchgate.net For this compound and its derivatives, in silico methods are accelerating the discovery of new compounds with tailored functionalities.

Density Functional Theory (DFT): This quantum chemical method is used to predict the electronic structures, NLO properties, and spectroscopic characteristics of azulene-based systems. rsc.orgresearchgate.net For example, DFT calculations have been employed to design dihydroazulene/vinylheptafulvene photoswitches, identifying promising candidates for solar-energy storage applications by evaluating key performance criteria. researchgate.net These calculations help researchers screen vast libraries of virtual compounds to identify those with the most desirable properties for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules, which is crucial for understanding the mechanisms of molecular switches. By simulating the motion of atoms over time, researchers can study the conformational changes that occur during the switching process and design more efficient and robust systems.

These computational approaches significantly reduce the experimental effort required, saving time and resources in the discovery pipeline for new materials. nih.gov

Table 2: Application of In Silico Methods for Azulene Derivatives

| Computational Method | Predicted Properties | Application Area | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, NLO response, energy storage capacity, light-absorption characteristics. | Design of NLO materials, screening of photoswitches for solar energy storage. | rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited state properties, photoisomerization pathways. | Understanding and predicting the mechanism of photochromic systems. | researchgate.net |

| Molecular Modeling | Dipole orientations, spin density distribution. | Design of molecular semiconductors for spintronics. | researchgate.net |

Interdisciplinary Research with Nanoscience and Optoelectronics for Advanced Device Integration

The unique optical and electronic properties of azulene derivatives make them highly attractive for integration into advanced electronic and optoelectronic devices. nih.govrhhz.netbohrium.comresearchgate.net This interdisciplinary research area combines the precision of molecular design with the fabrication capabilities of nanoscience.

Organic Electronics: Azulene-based molecules are being investigated for use in a variety of organic electronic devices. Their narrow energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is advantageous for applications in organic field-effect transistors (OFETs) and organic solar cells. nih.govrhhz.netresearchgate.net The ability to tune the properties of azulene derivatives by adding different functional groups allows for the optimization of materials for specific device architectures. mdpi.comnih.gov

Molecular Wires and Switches: At the nanoscale, individual molecules can function as electronic components. Azulene derivatives are being explored as molecular wires for electron transport. ku.edu Research has focused on the self-assembly of isocyanoazulenic molecules on gold surfaces, a critical step toward creating functional molecular electronic devices like switches or diodes. ku.edu

Nonlinear Optical (NLO) Materials: The development of organic materials with strong NLO properties is crucial for applications in optoelectronics and biomedicine. rsc.org Recent computational studies have shown that doping azulene-based nanographenes with nitrogen atoms can significantly enhance their NLO response, opening a new strategy for creating advanced NLO materials. rsc.org

The convergence of synthetic chemistry, materials science, and nano-fabrication is essential to realize the full potential of this compound and its derivatives in next-generation technologies. bohrium.com

Q & A

Q. What are the standard protocols for synthesizing 1,2,3,3A-tetrahydroazulene derivatives?

The synthesis typically involves Birch reduction of indancarboxylic acid derivatives followed by carbene addition reactions. For example, 2-indancarboxylic acid (1) undergoes Birch reduction to yield 4,7-dihydro-2-indancarboxylic acid (2), which is esterified and subjected to carbene addition using ethyl diazoacetate and a copper catalyst in THF. This yields carbene adducts with stereochemical control, though steric hindrance may limit isomer formation . Key steps include optimizing reaction times (extended durations improve yields) and purification via column chromatography (silica gel 60, 70–230 mesh) .

Q. How can NMR spectroscopy resolve the stereochemistry of this compound derivatives?

Proton NMR (e.g., δ = 6.22 ppm for C(7), J = 5.6–9.1 Hz) and coupling constants help assign positions and stereochemistry. For example, a triplet at δ = 2.73 ppm (C(6), J = 5.6 Hz) indicates vicinal coupling. However, ambiguous stereochemistry at certain positions (e.g., C(6)) may require X-ray crystallography or derivatization (e.g., ester cleavage to acids for recrystallization) .

Q. What methods are used to determine thermal stability and phase transitions in these compounds?

Differential Scanning Calorimetry (DSC) is critical. For instance, compound 9 exhibits a broad transition at 5°C and irreversible melting behavior, suggesting exothermic decomposition or oxidation. Schlieren textures observed via polarizing microscopy further support phase heterogeneity. Samples should be stored under argon to prevent dehydrogenation to azulenes .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in carbene adducts be resolved?

Conflicting assignments arise from steric and electronic factors during carbene addition. Computational modeling (DFT) can predict preferred attack sites on electron-rich double bonds. Experimentally, X-ray crystallography of derivatives (e.g., acid 6 ) provides definitive stereochemical evidence. For ambiguous cases, isotopic labeling or NOE experiments may clarify spatial arrangements .

Q. What strategies mitigate oxidation during storage and handling of tetrahydroazulenes?

Oxidation to azulenes occurs readily at room temperature. Methodological solutions include:

Q. How do substituents at positions 2 and 6 influence mesogenic behavior in tetrahydroazulene derivatives?

Disubstitution (e.g., 2,6-derivatives) enhances mesophase stability by increasing molecular rigidity. For example, perhydroazulenes with bulky groups exhibit pronounced liquid-crystalline (LC) behavior, while dehydrogenated analogs lose mesogenicity. DSC and polarizing microscopy are used to correlate substituent effects with phase transitions .

Q. What computational approaches predict electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution. For example, electron-rich double bonds in the core structure influence reactivity toward electrophiles. Studies on analogous compounds (e.g., 2-(2-hydroxyphenyl)-1-azaazulene) highlight tautomer stability, which can guide synthetic modifications .

Methodological Challenges

Q. How to address irreproducible DSC data in tetrahydroazulene derivatives?

Irreproducible melting points (e.g., compound 9 ) often stem from oxidation or polymorphism. Solutions include:

Q. What analytical workflows reconcile conflicting NMR and mass spectrometry data?

Contradictions may arise from isotopic patterns or adduct formation. Cross-validate using:

Q. How to optimize catalyst systems for isomerization of cis/trans tetrahydroazulenes?

Catalysts like Lewis acids (e.g., AlCl₃) or transition metals (e.g., Cu) can drive isomerization. Reaction monitoring via GC-MS and kinetic studies (variable-temperature NMR) identify optimal conditions. For example, HCl recovery during dechlorination (HCFC-243fa) improves process efficiency in trans-isomer production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.